5-(4-Nitrophenyl)-2,3-dihydro[1,3]thiazolo[2,3-b][1,3]thiazol-4-ium
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Overview
Description
5-(4-Nitrophenyl)-2,3-dihydro[1,3]thiazolo[2,3-b][1,3]thiazol-4-ium is a compound that belongs to the thiazolo[2,3-b][1,3]thiazole family This compound is characterized by its unique structure, which includes a nitrophenyl group and a thiazolium core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Nitrophenyl)-2,3-dihydro[1,3]thiazolo[2,3-b][1,3]thiazol-4-ium typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 4-nitrobenzaldehyde with thiosemicarbazide to form an intermediate, which is then cyclized to produce the desired thiazolium compound . The reaction conditions often include the use of solvents such as ethanol or acetic acid and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
5-(4-Nitrophenyl)-2,3-dihydro[1,3]thiazolo[2,3-b][1,3]thiazol-4-ium undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazolium ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or thiols can react with the thiazolium ring under mild conditions.
Major Products
The major products formed from these reactions include nitro derivatives, amino derivatives, and substituted thiazolium compounds, depending on the specific reaction and conditions used.
Scientific Research Applications
5-(4-Nitrophenyl)-2,3-dihydro[1,3]thiazolo[2,3-b][1,3]thiazol-4-ium has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug design.
Mechanism of Action
The mechanism of action of 5-(4-Nitrophenyl)-2,3-dihydro[1,3]thiazolo[2,3-b][1,3]thiazol-4-ium involves its interaction with specific molecular targets and pathways. The nitrophenyl group can participate in electron transfer reactions, while the thiazolium core can interact with nucleophiles. These interactions can lead to various biological and chemical effects, depending on the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Thiazolo[5,4-d]thiazoles: These compounds share a similar thiazole core but differ in their substituents and electronic properties.
Thiazolo[3,2-b][1,2,4]triazoles: These compounds have a different ring structure but exhibit similar reactivity and applications.
Uniqueness
5-(4-Nitrophenyl)-2,3-dihydro[1,3]thiazolo[2,3-b][1,3]thiazol-4-ium is unique due to its specific combination of a nitrophenyl group and a thiazolium core. This combination imparts distinct electronic and chemical properties, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C11H9N2O2S2+ |
---|---|
Molecular Weight |
265.3 g/mol |
IUPAC Name |
5-(4-nitrophenyl)-2,3-dihydro-[1,3]thiazolo[2,3-b][1,3]thiazol-4-ium |
InChI |
InChI=1S/C11H9N2O2S2/c14-13(15)9-3-1-8(2-4-9)10-7-17-11-12(10)5-6-16-11/h1-4,7H,5-6H2/q+1 |
InChI Key |
SDZHBLLDERIZLY-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC2=[N+]1C(=CS2)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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